molecular formula C16H17FN2O3S B5741301 N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5741301
M. Wt: 336.4 g/mol
InChI Key: VZERBZWNZGFACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This inhibition occurs through the binding of N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide to the glycine site of the NMDA receptor, thereby reducing the activation of the receptor.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce pain and inflammation, as well as improve memory and learning. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high selectivity for the glycine site of the NMDA receptor, which reduces the risk of off-target effects. However, one limitation is that N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has a relatively short half-life, which may affect its effectiveness in long-term experiments.

Future Directions

There are several future directions for the use of N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in scientific research. One potential area of interest is in the development of new treatments for chronic pain and neurodegenerative diseases. Additionally, further studies are needed to investigate the long-term effects of N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential use in clinical settings.
In conclusion, N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with potential use in various scientific research applications. Its selective inhibition of the NMDA receptor has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction between 2-fluoroaniline, 2-methylaniline, and methanesulfonyl chloride in the presence of a base. The resulting product is then reacted with glycine to obtain N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This synthesis method has been reported to yield high purity and good yields of N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential use in various scientific research applications. One of the main areas of interest is in the field of neuroscience, where N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used to study the role of glutamate receptors in the brain. It has also been used in studies investigating the mechanisms of pain and inflammation.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-7-3-6-10-15(12)19(23(2,21)22)11-16(20)18-14-9-5-4-8-13(14)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERBZWNZGFACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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